Negative Control: Metabolomic Inert Profile
In a controlled metabolomics screen conducted by the Open Source Malaria consortium, 519151-74-7 (OSM-S-4) demonstrated no detectable impact on Plasmodium falciparum parasite metabolism in a 5-hour assay, in direct contrast to multiple structurally related analogs from the same chemical series [1]. OSM-S-37 (Series 1) strongly inhibited pyrimidine biosynthesis with a profile consistent with atovaquone-like or DSM-265-like mechanism, while OSM-S-313 (Series 4) exhibited a metabolomic signature matching PfATP4 inhibition [1]. OSM-S-5 and OSM-S-106 produced significant parasite effects with a 'general death' profile, whereas 519151-74-7, OSM-S-133, and OSM-S-291 showed no metabolic perturbation whatsoever [1]. This establishes 519151-74-7 as a validated negative control compound within the N-arylpyrrole antimalarial chemical space.
| Evidence Dimension | Metabolomic perturbation in P. falciparum (5-hour assay) |
|---|---|
| Target Compound Data | No detectable impact on parasite metabolism |
| Comparator Or Baseline | OSM-S-37: strong inhibition of pyrimidine biosynthesis; OSM-S-313: PfATP4 inhibition profile; OSM-S-5 and OSM-S-106: significant 'general death' profile |
| Quantified Difference | Qualitative: active vs. completely inert metabolic profile |
| Conditions | P. falciparum metabolomics screen, 5-hour exposure, conducted by Darren Creek laboratory |
Why This Matters
This validated inert profile enables 519151-74-7 to serve as a chemically matched negative control for N-arylpyrrole antimalarial screening campaigns, a role that active analogs cannot fulfill.
- [1] Creek D, OpenSourceMalaria Consortium. Metabolomics Results for OSM Series 1, 3 and 4. GitHub Issue #524. 2017. View Source
